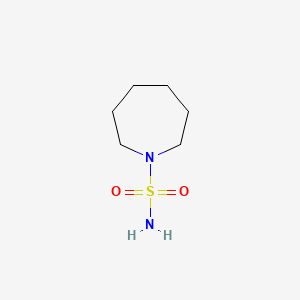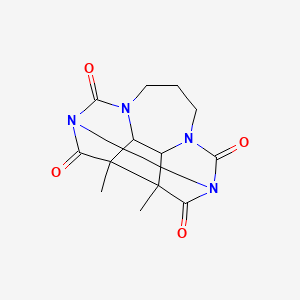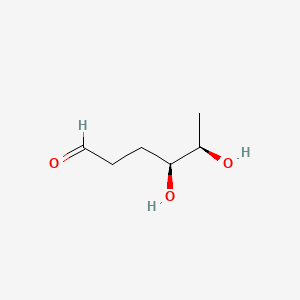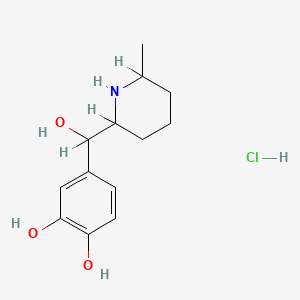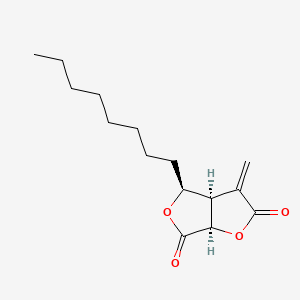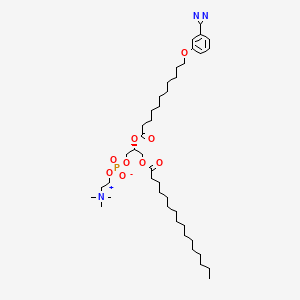- (9CI) CAS No. 137765-06-1](/img/structure/B1208763.png)
Platinum, [hydroxyacetato(2-)-O1,O2](3-pyrrolidinamine-N1,N3)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a platinum center coordinated with 3-aminopyrrolidine and glycolato ligands. The presence of platinum makes it a potential candidate for various applications, particularly in the development of anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) typically involves the reaction of platinum precursors with 3-aminopyrrolidine and glycolato ligands. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where the platinum precursor is first reacted with glycolic acid to form a platinum-glycolato complex. This intermediate is then treated with 3-aminopyrrolidine under controlled pH conditions to yield the final product.
Industrial Production Methods
Industrial production of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the glycolato or 3-aminopyrrolidine ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, phosphines, and amines. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
Scientific Research Applications
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: It is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to form stable complexes with DNA, leading to the inhibition of cancer cell growth.
Industry: It is used in the development of new materials and coatings, particularly those requiring high stability and resistance to corrosion.
Mechanism of Action
The mechanism of action of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various proteins and enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common platinum center, they differ in their ligand structures and biological activities:
Cisplatin: Contains chloride ligands and is widely used as an anticancer drug. It has a different side effect profile compared to ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II).
Carboplatin: Contains a cyclobutane dicarboxylate ligand and is known for its reduced toxicity compared to cisplatin.
Oxaliplatin: Contains an oxalate ligand and is effective against colorectal cancer. It has a different mechanism of action and side effect profile.
The uniqueness of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) lies in its specific ligand structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
137765-06-1 |
|---|---|
Molecular Formula |
C6H12N2O3Pt |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
2-oxidoacetate;platinum(2+);pyrrolidin-3-amine |
InChI |
InChI=1S/C4H10N2.C2H3O3.Pt/c5-4-1-2-6-3-4;3-1-2(4)5;/h4,6H,1-3,5H2;1H2,(H,4,5);/q;-1;+2/p-1 |
InChI Key |
JWBPXTQWYACXRM-UHFFFAOYSA-M |
SMILES |
C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2] |
Canonical SMILES |
C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2] |
Synonyms |
ab-(3-aminopyrrolidine)-cd-(glycolato(2-)-O,O')platinum(II) KB 5424 KB 5424R KB 5424S KB-5424 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



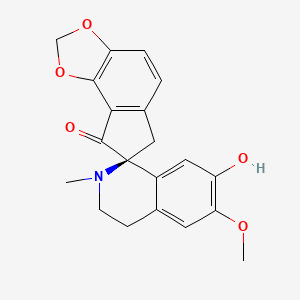
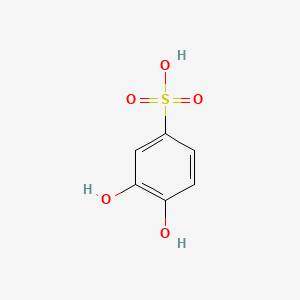


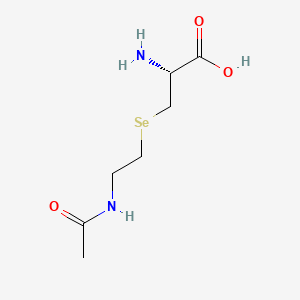
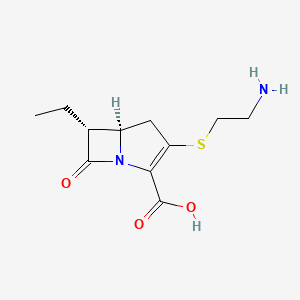
![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)
